4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide, also known as NPC-1161B, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole class of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is not fully understood. However, studies have shown that it can inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of several enzymes, including protein kinase C and thymidylate synthase. Additionally, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide in lab experiments is its potent anti-cancer properties. Additionally, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to have a low toxicity profile, making it a safer alternative to other anti-cancer compounds. However, one of the limitations of using 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.
Future Directions
There are several future directions for research on 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide and its potential applications in other areas of scientific research. Finally, more research is needed to determine the optimal dosage and administration of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide for maximum efficacy.
Synthesis Methods
The synthesis of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzenecarboximidamide with 2-(4-nitrophenyl)propanoic acid to form an intermediate product. This intermediate product is then reacted with thionyl chloride to form the final product, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide.
Scientific Research Applications
4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(11-4-8-14(9-5-11)20(22)23)16(21)24-19-15(18)12-2-6-13(17)7-3-12/h2-10H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHIHQEZNUDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.